molecular formula C10H9NO B3148299 8-Methylquinolin-6-ol CAS No. 64165-33-9

8-Methylquinolin-6-ol

Cat. No. B3148299
CAS RN: 64165-33-9
M. Wt: 159.18 g/mol
InChI Key: HINRMKYKNINTTF-UHFFFAOYSA-N
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Description

8-Methylquinolin-6-ol is an organic compound with the chemical formula C10H9NO . It is a yellow powder and has a molecular weight of 159.18456 .


Synthesis Analysis

The synthesis of this compound involves various methods. For instance, one method involves reacting 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde . Another method involves the use of 2-Methyl-8-methoxyquinoline as a key building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with 2-bromoacetate via nucleophilic substitution, yielding ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.614 . It has a boiling point of 143 °C/34 mmHg and a density of 1.052 g/mL at 25 °C .

Scientific Research Applications

Corrosion Inhibition

Rouifi et al. (2020) investigated two methylquinolin-8-ol derivatives, finding that they significantly inhibit corrosion in acidic environments for carbon steel. These derivatives are effective due to their adsorption on steel surfaces, following the Langmuir model. This research highlights the potential of 8-Methylquinolin-6-ol derivatives in industrial applications to protect metals from corrosion (Rouifi et al., 2020).

Antimicrobial Activity

Patel and Patel (2017) synthesized a novel ligand based on 8-hydroxyquinoline, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This study suggests the potential of this compound derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Computational and Theoretical Studies

Małecki et al. (2010) carried out a comprehensive study on methyl and phosphinyl derivatives of methylquinolines, including theoretical calculations and spectroscopic characterizations. Their research contributes to the understanding of the chemical properties of these compounds, paving the way for their application in various scientific domains (Małecki et al., 2010).

Food Preservation

Kim et al. (2014) explored the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, against foodborne bacteria. Their findings indicate these compounds' potential in developing natural food preservatives (Kim et al., 2014).

Pharmaceutical Research

Alireza et al. (2019) presented an analytical model studying the interaction between a methylquinoline derivative and a two-mode field, highlighting potential applications in diagnosing human cancer cells, tissues, and tumors. This research opens avenues for the use of methylquinoline derivatives in medical diagnostics and therapeutics (Alireza et al., 2019).

Safety and Hazards

8-Methylquinolin-6-ol is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

8-methylquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-9(12)6-8-3-2-4-11-10(7)8/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINRMKYKNINTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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